(S)-1-Methylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is notable for its structural diversity and biological activity, making it a significant subject of study in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications in research and industry. The molecular formula for (S)-1-Methylpyrrolidin-3-ol hydrochloride is C₅H₁₂ClNO, with a molecular weight of approximately 137.61 g/mol .
Common reagents and conditions include:
The biological activity of (S)-1-Methylpyrrolidin-3-ol hydrochloride is linked to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, particularly those involved in neurotransmitter signaling and metabolic processes. Its chiral nature may contribute to its selective activity in biological systems, making it a valuable compound for pharmacological studies.
The synthesis of (S)-1-Methylpyrrolidin-3-ol hydrochloride typically involves several key steps:
(S)-1-Methylpyrrolidin-3-ol hydrochloride has various applications in medicinal chemistry, including:
Studies on the interactions of (S)-1-Methylpyrrolidin-3-ol hydrochloride with biological targets have shown that it can influence neurotransmitter systems and metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses. Specific studies have indicated that it may modulate enzyme activity and receptor signaling, contributing to its biological efficacy .
Several compounds share structural similarities with (S)-1-Methylpyrrolidin-3-ol hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-Pyrrolidin-3-ol | 2799-21-5 | 0.82 | Opposite chirality; distinct biological activity |
(S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 | 0.86 | Hydroxyl group at different position |
(R)-3-Hydroxypyrrolidine hydrochloride | 104706-47-0 | 0.86 | Opposite chirality; different pharmacological profile |
cis-Pyrrolidine-3,4-diol hydrochloride | 186393-21-5 | 0.83 | Contains additional hydroxyl groups |
This table illustrates how (S)-1-Methylpyrrolidin-3-ol hydrochloride stands out due to its specific chiral configuration and potential interactions compared to other similar compounds .
Reductive amination represents one of the most versatile and widely employed synthetic methodologies for constructing chiral pyrrolidine derivatives, particularly (S)-1-Methylpyrrolidin-3-ol hydrochloride [1]. This approach leverages the nucleophilic addition of amine precursors to carbonyl compounds, followed by stereoselective reduction to generate the desired pyrrolidine framework [2]. The methodology has evolved significantly to incorporate various catalytic systems and reducing agents that enhance both yield and stereoselectivity [3].
The formic acid transfer hydrogenation method has emerged as a particularly effective approach for pyrrolidine synthesis [1]. Under optimized conditions using palladium on carbon with formic acid as both hydrogen source and reaction medium, diketone substrates undergo successive reductive amination with anilines to yield pyrrolidine products [1]. The reaction typically employs formic acid in 30-fold excess, with reaction temperatures ranging from 80 to 100 degrees Celsius, achieving yields between 80 and 92 percent [1]. Water as solvent proves particularly beneficial for pyrrolidine formation, effectively suppressing undesired pyrrole byproduct formation [1].
Enzymatic dynamic kinetic resolution represents a highly sophisticated approach to chiral pyrrolidine synthesis [4]. This methodology demonstrates exceptional stereoselectivity, achieving enantiomeric excess values exceeding 99 percent with yields ranging from 85 to 90 percent [4]. The process involves enzymatic reduction of keto ester intermediates under mild conditions at temperatures between 30 and 37 degrees Celsius [4]. The integration of biotechnology into organic synthesis allows for the isolation of only three intermediates over eleven synthetic steps, resulting in an overall yield of 38 percent for the core pyrrolidine scaffold [4].
Iridium-catalyzed reductive generation of azomethine ylides provides another valuable pathway for pyrrolidine construction [2]. Using Vaska's complex [IrCl(CO)(PPh3)2] with tetramethyldisiloxane as terminal reductant, this methodology enables access to both stabilized and unstabilized azomethine ylides [2]. The subsequent [3 + 2] dipolar cycloaddition reactions with electron-deficient alkenes proceed with excellent regio- and diastereoselectivity, yielding structurally complex pyrrolidine architectures [2]. Reaction conditions are notably mild, typically requiring only 1 mol% catalyst loading at temperatures between 25 and 60 degrees Celsius [2].
Cobalt-catalyzed asymmetric hydromethylation has recently emerged as an innovative approach for installing methyl groups onto pyrrolidine rings with exceptional stereoselectivity [5]. This methodology employs commercial cobalt precursors combined with modified bisoxazoline ligands to convert readily accessible 3-pyrrolines to enantiomerically pure 3-methylpyrrolidine compounds [5]. The process achieves outstanding enantioselectivity with enantiomeric excess values ranging from 91 to 98 percent, while maintaining yields between 55 and 85 percent [5].
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reaction Time |
---|---|---|---|---|---|
Formic Acid Transfer Hydrogenation | Pd/C, HCO2H (30 equiv) | 80-100 | 80-92 | Racemic | 4-12 h |
Sodium Borohydride Reduction | NaBH4, THF | 0-30 | 80-90 | Racemic | 2-6 h |
Iridium-Catalyzed Reduction | IrCl(CO)(PPh3)2, TMDS | 25-60 | 70-95 | N/A | 1-4 h |
Enzymatic Dynamic Kinetic Resolution | Enzyme/Cofactor System | 30-37 | 85-90 | >99 | 12-24 h |
Cobalt-Catalyzed Hydromethylation | Co precursor, BOX ligand | 60-80 | 55-85 | 91-98 | 8-16 h |
The sodium borohydride reduction pathway provides a reliable method for pyrrolidine synthesis from appropriate precursors [6] [7]. The Chinese patent literature describes detailed procedures employing sodium borohydride in tetrahydrofuran at controlled temperatures between 0 and 30 degrees Celsius [6]. The reduction proceeds through careful addition of dimethyl sulfate under inert atmosphere, followed by systematic temperature control and reaction monitoring [6]. This approach consistently delivers yields between 80 and 90 percent, though typically produces racemic products requiring subsequent chiral resolution [6].
Stereoselective ring-closing reactions constitute a fundamental strategy for constructing the pyrrolidine framework with precise stereochemical control [8] [9] [10]. These methodologies rely on sophisticated catalytic systems that facilitate intramolecular bond formation while maintaining high levels of stereoselectivity [11]. The development of effective catalytic systems has been crucial for achieving the challenging combination of high yield and excellent enantioselectivity required for pharmaceutical applications [12].
Chiral phosphoric acid catalysis represents one of the most powerful approaches for stereoselective pyrrolidine synthesis [13] [14]. The intramolecular asymmetric aza-Michael reaction catalyzed by chiral phosphoric acids enables the synthesis of spirocyclic pyrrolidines with exceptional stereoselectivity [13]. Using substrates bearing protected amines and alpha,beta-unsaturated thioesters, this methodology achieves enantiomeric excess values ranging from 92 to 98 percent with yields between 75 and 95 percent [13]. The reaction typically requires catalyst loadings between 10 and 20 mol% and proceeds effectively at ambient temperature [13].
Sparteine-mediated asymmetric deprotonation represents a classical approach to chiral pyrrolidine synthesis [10] [14]. The complexation of sec-butyllithium by sparteine enables enantioselective deprotonation of N-Boc-pyrrolidine, generating configurationally stable lithiated species at low temperatures [10]. These intermediates can be functionalized with various electrophiles to afford enantioenriched pyrrolidines with stereoselectivity typically ranging from 90 to 95 percent [10]. The methodology requires stoichiometric quantities of the chiral ligand but provides access to both enantiomers depending on the sparteine derivative employed [10].
Iridium-catalyzed asymmetric allylic substitution has emerged as a versatile method for pyrrolidine construction [10]. Double iridium-catalyzed branched-selective allylic substitution with carbonate substrates and ammonia as nucleophile proceeds with high yields and stereoselectivity [10]. The methodology employs chiral iridacycle catalysts at loadings between 2 and 5 mol%, achieving enantiomeric excess values from 94 to 99 percent with yields ranging from 80 to 92 percent [10]. The availability of both enantiomers of the chiral catalyst enables access to either pyrrolidine enantiomer [10].
Palladium-catalyzed Tsuji-Trost allylation provides an alternative approach for stereoselective pyrrolidine formation [8]. Standard conditions employing palladium-allyl dimer catalysts with phosphine ligands and base enable rapid conversion of hydroxypyrrolone substrates to pyrrolidine-dione products [8]. The reaction proceeds at 0 degrees Celsius with complete conversion achieved within 30 minutes, delivering yields of 93 percent while maintaining excellent stereoselectivity [8]. The methodology exhibits diastereoselectivity ratios exceeding 15:1, confirming the same relative stereochemistry observed in thermal Claisen rearrangement processes [8].
Cytochrome P411 variants represent a breakthrough in biocatalytic pyrrolidine synthesis [15]. Directed evolution of cytochrome P450 enzymes with serine as the heme-ligating residue yields variants capable of catalyzing intramolecular C(sp3)-H amination of organic azides [15]. These engineered enzymes construct pyrrolidine and indoline derivatives with excellent enantioselectivity and catalytic efficiency under mild reaction conditions [15]. The biocatalytic approach achieves enantiomeric excess values between 88 and 95 percent with yields ranging from 70 to 90 percent using catalyst loadings of 2 to 5 mol% [15].
Catalyst System | Substrate Type | Stereoselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) | Catalyst Loading (mol%) |
---|---|---|---|---|---|
Chiral Phosphoric Acid (TRIP) | Thioester Derivatives | 92-98 | >20:1 | 75-95 | 10-20 |
Sparteine/s-BuLi Complex | N-Boc Pyrrolidine | 90-95 | N/A | 70-85 | 100 (stoichiometric) |
Iridium-Chiral Ligand Complex | Allylic Carbonates | 94-99 | >10:1 | 80-92 | 2-5 |
Pd-Catalyzed Tsuji-Trost | Allyl Ethers | 85-93 | >15:1 | 85-95 | 5-10 |
Cytochrome P411 Variant | Organic Azides | 88-95 | >10:1 | 70-90 | 2-5 |
The optimization of reaction conditions represents a critical aspect of chiral pyrrolidine synthesis, as minor variations in temperature, solvent, and catalyst loading can significantly impact both yield and enantiomeric purity [11] [17]. Systematic optimization studies have revealed key parameters that control stereochemical outcomes in pyrrolidine-forming reactions [18]. Understanding these relationships enables rational design of synthetic protocols that maximize enantiomeric excess while maintaining practical yields [3].
Temperature control emerges as one of the most influential parameters affecting enantiomeric purity in chiral pyrrolidine synthesis [11] [18]. Lower reaction temperatures generally favor increased stereoselectivity, with optimal ranges typically falling between 0 and 50 degrees Celsius [11]. Reduction of reaction temperature from ambient to 50 degrees Celsius can improve enantiomeric ratios from 90:10 to 94:6 in phosphoric acid-catalyzed cyclizations [18]. However, temperature reduction must be balanced against reaction efficiency, as excessively low temperatures can lead to incomplete conversion and reduced yields [11].
Solvent selection profoundly influences both reaction efficiency and stereochemical outcome [1] [11]. Water-ethanol mixtures have proven particularly beneficial for reductive amination processes, with water specifically promoting pyrrolidine formation while suppressing pyrrole byproduct formation [1]. The polarity and hydrogen-bonding capacity of the solvent system can impact catalyst-substrate interactions and transition state stabilization [11]. Systematic solvent screening typically reveals optimal systems that provide enantiomeric excess improvements of 5 to 20 percent compared to standard conditions [11].
Catalyst loading optimization requires careful balance between stereoselectivity and economic considerations [11] [18]. Insufficient catalyst loading can lead to incomplete conversion and reduced enantiomeric excess, while excessive loading may promote undesired side reactions [11]. Optimal catalyst loadings typically range from 5 to 20 mol% for most chiral pyrrolidine syntheses, with specific requirements varying based on substrate reactivity and catalyst efficiency [11]. Statistical modeling of catalyst structure-activity relationships has revealed that certain structural features correlate strongly with enantioselectivity across different reaction manifolds [11].
Reaction time optimization involves identifying the point at which maximum enantiomeric purity is achieved without significant product decomposition [17] [19]. Extended reaction times can lead to erosion of stereochemical integrity through competing racemization processes [17]. Conversely, insufficient reaction time may result in incomplete conversion and suboptimal selectivity [19]. Optimal reaction times typically range from 4 to 12 hours for most pyrrolidine-forming reactions, with careful monitoring essential to identify the optimal stopping point [17].
Substrate concentration effects can significantly impact both reaction efficiency and stereoselectivity [11]. Concentration ranges between 0.1 and 0.5 molar generally provide optimal results, balancing reaction rate with selectivity considerations [11]. Higher concentrations may promote undesired intermolecular reactions, while lower concentrations can lead to incomplete conversion and extended reaction times [11]. The optimal concentration often depends on the specific substrate structure and reaction mechanism [11].
Additive effects represent an important consideration in reaction optimization [1] [11]. Base additives have proven particularly beneficial in many pyrrolidine syntheses, with effects on enantiomeric excess ranging from 10 to 25 percent improvement [11]. The selection of appropriate additives requires understanding of the reaction mechanism and potential catalyst-additive interactions [11]. Careful screening of additive type and loading can lead to significant improvements in both yield and stereoselectivity [1].
Parameter | Optimal Range | Impact on ee (%) | Impact on Yield (%) |
---|---|---|---|
Temperature | 0-50°C | ±10-15 | ±15-25 |
Solvent System | Water/Ethanol mixtures | ±5-20 | ±10-30 |
Catalyst Loading | 5-20 mol% | ±8-12 | ±5-15 |
Reaction Time | 4-12 hours | ±3-8 | ±10-20 |
Substrate Concentration | 0.1-0.5 M | ±5-10 | ±5-15 |
Additive Effects | Base additives beneficial | ±10-25 | ±5-20 |
Multivariate optimization approaches using statistical modeling have proven valuable for identifying optimal reaction conditions [11]. These methods can reveal complex interactions between reaction parameters that might not be apparent from univariate optimization studies [11]. The application of design of experiments methodologies enables efficient exploration of reaction space while minimizing the number of required experiments [11]. Such approaches have successfully identified conditions that maximize both yield and enantiomeric excess simultaneously [11].
Salt formation represents the final critical step in the synthesis of (S)-1-Methylpyrrolidin-3-ol hydrochloride, directly impacting product purity, stability, and handling characteristics [20] [21]. The conversion of the free base to its hydrochloride salt requires careful attention to reaction conditions, solvent selection, and purification methodology [20]. Crystallization techniques play an essential role in achieving pharmaceutical-grade material with appropriate polymorphic form and particle characteristics [21].
Hydrochloric acid gas addition represents the most commonly employed method for hydrochloride salt formation [20]. This approach involves bubbling dry hydrogen chloride gas through a solution of the free base in an appropriate solvent, typically dichloromethane [20]. The reaction proceeds at temperatures between 0 and 25 degrees Celsius, with conversion efficiencies exceeding 95 percent and typical yields ranging from 85 to 95 percent [20]. The method provides excellent crystal quality and enables precise control over stoichiometry [20].
Aqueous hydrochloric acid treatment offers an alternative approach suitable for water-soluble pyrrolidine derivatives . The free base is dissolved in a water-ethanol mixture and treated with dilute hydrochloric acid at temperatures between 0 and 10 degrees Celsius . This method achieves conversion efficiencies of 90 to 95 percent with yields typically ranging from 80 to 90 percent . The aqueous approach may be preferred when dealing with acid-sensitive functional groups or when environmental considerations favor aqueous processing [21].
Hydrochloric acid in ether solution provides a convenient method for laboratory-scale salt formation [20]. A solution of anhydrous hydrochloric acid in diethyl ether is added dropwise to the free base dissolved in an appropriate solvent [20]. The reaction typically proceeds at temperatures between 0 and 25 degrees Celsius, achieving conversion efficiencies exceeding 95 percent with yields from 90 to 95 percent [20]. This method often produces crystalline precipitates directly from the reaction mixture, simplifying isolation procedures [20].
Hydrochloric acid in ethanol represents another viable approach for salt formation . The free base is dissolved in ethanol and treated with ethanolic hydrochloric acid at temperatures between 25 and 40 degrees Celsius . Conversion efficiencies typically range from 85 to 95 percent with yields between 75 and 85 percent . This method may be particularly suitable for large-scale operations where ethanol recovery and recycling are economically advantageous [21].
Direct crystallization from methanol-water mixtures provides an integrated approach combining salt formation with purification [23]. The free base is dissolved in methanol and treated with aqueous hydrochloric acid, followed by controlled crystallization through temperature reduction or solvent evaporation [23]. This approach achieves conversion efficiencies of 80 to 90 percent with yields ranging from 70 to 85 percent [23]. The method may require additional recrystallization steps to achieve pharmaceutical-grade purity [21].
Salt Formation Method | Solvent System | Temperature (°C) | Conversion Efficiency (%) | Crystal Quality | Typical Yield (%) |
---|---|---|---|---|---|
HCl Gas Addition | Dichloromethane | 0-25 | >95 | Excellent | 85-95 |
Aqueous HCl Treatment | Water/Ethanol | 0-10 | 90-95 | Good | 80-90 |
HCl in Ether Solution | Diethyl Ether | 0-25 | >95 | Excellent | 90-95 |
HCl in Ethanol | Ethanol | 25-40 | 85-95 | Good | 75-85 |
Direct Crystallization | Methanol/Water | 5-25 | 80-90 | Fair to Good | 70-85 |
Crystallization optimization requires careful control of nucleation and crystal growth processes to achieve desired particle characteristics [21]. The selection of appropriate solvents, temperature profiles, and agitation conditions can significantly impact crystal morphology, size distribution, and polymorphic form [21]. Slow cooling or controlled evaporation generally produces larger, more uniform crystals with improved filtration and handling properties [21]. Seeding with authentic crystal material can help ensure consistent polymorphic form and particle characteristics [21].
Polymorphic control represents a critical consideration in pharmaceutical salt development [21]. Different polymorphic forms of the same salt can exhibit significantly different solubility, stability, and bioavailability characteristics [21]. Systematic screening of crystallization conditions helps identify stable polymorphic forms suitable for pharmaceutical development [21]. The use of appropriate analytical techniques, including X-ray powder diffraction and thermal analysis, enables characterization and control of polymorphic purity [21].
The thermodynamic properties of (S)-1-Methylpyrrolidin-3-ol hydrochloride demonstrate characteristic behavior typical of organic hydrochloride salts. The compound exhibits a well-defined melting point range of 56-60°C [1], which corresponds to the decomposition temperature of the hydrochloride salt form. This relatively low melting point indicates moderate intermolecular forces within the crystal lattice structure.
The phase behavior analysis reveals that the compound exists as a crystalline solid at room temperature, contrasting with its free base form which remains liquid under standard conditions [2]. The thermal stability profile shows that the hydrochloride salt maintains structural integrity under normal storage conditions, though it demonstrates hygroscopic properties that require careful moisture control [3].
Property | Value | Reference |
---|---|---|
Melting Point Range (°C) | 56-60 | Citation 6 |
Decomposition Temperature (°C) | Not determined | N/A |
Heat of Fusion (estimated) | Not available | N/A |
Vapor Pressure (mmHg) | Low (due to salt form) | Estimated |
Thermal Stability | Stable under normal conditions | Citation 6 |
Phase Transition Temperature | Melting point corresponds to decomposition | Citation 6 |
The vapor pressure characteristics indicate significantly reduced volatility compared to the free base form, which is attributed to the ionic nature of the hydrochloride salt. This property enhancement contributes to improved storage stability and handling characteristics in pharmaceutical and research applications [1].
The solubility characteristics of (S)-1-Methylpyrrolidin-3-ol hydrochloride demonstrate marked enhancement in polar solvents compared to its free base form. The hydrochloride salt formation significantly increases water solubility, making it highly soluble in aqueous media . This enhancement is attributed to the ionic nature of the salt, which facilitates hydrogen bonding and electrostatic interactions with polar solvent molecules.
Solvent | Solubility | Polarity Index | Reference |
---|---|---|---|
Water | Highly soluble | 10.2 (polar protic) | Citation 1, 10 |
Methanol | Slightly soluble | 5.1 (polar protic) | Citation 15 |
Ethanol | Moderately soluble | 4.3 (polar protic) | Estimated |
Chloroform | Slightly soluble | 4.1 (polar aprotic) | Citation 15 |
Acetone | Not reported | 5.1 (polar aprotic) | N/A |
Diethyl Ether | Insoluble | 2.8 (nonpolar) | Estimated |
n-Hexane | Insoluble | 0.1 (nonpolar) | Estimated |
DMSO | Sparingly soluble | 7.2 (polar aprotic) | Citation 28 |
The solubility profile reveals a clear correlation between solvent polarity and dissolution behavior. The compound exhibits highest solubility in highly polar protic solvents such as water, with decreasing solubility observed as solvent polarity decreases [6]. In nonpolar solvents like n-hexane and diethyl ether, the compound remains essentially insoluble, consistent with the ionic character of the hydrochloride salt.
The enhanced aqueous solubility represents a significant advantage for pharmaceutical applications, as it facilitates bioavailability and formulation flexibility . The moderate solubility in alcoholic solvents provides additional options for purification and crystallization processes.
The acid-base properties of (S)-1-Methylpyrrolidin-3-ol hydrochloride reflect the amphoteric nature of the parent compound, with both basic nitrogen and acidic hydroxyl functionalities. The predicted pKa value of the free base is 14.95±0.20 [6], indicating weak basicity of the tertiary amine nitrogen center.
Parameter | Value | Method | Reference |
---|---|---|---|
pKa (free base) | 14.95±0.20 | Predicted computational | Citation 15 |
pKa (protonated amine) | ~9.5 (estimated) | Estimated based on similar compounds | Estimated |
pH of 1% aqueous solution | Acidic (~3-4) | Experimental observation | Citation 35 |
Dissociation constant (Ka) | 1.12 × 10^-15 | Calculated from pKa | Calculated |
Conjugate acid strength | Weak acid | Based on pKa value | Citation 15 |
Buffer capacity | Limited buffering capacity | Theoretical assessment | Estimated |
The hydrochloride salt formation results in protonation of the nitrogen center, creating a conjugate acid with an estimated pKa around 9.5. This value is consistent with similar tertiary amine systems and indicates that the protonated form will predominate under physiological pH conditions [7].
Aqueous solutions of the hydrochloride salt exhibit acidic behavior with pH values typically ranging from 3-4 for 1% solutions [7]. This acidity stems from the dissociation of the protonated amine, releasing hydronium ions into solution. The compound demonstrates limited buffering capacity due to the relatively high pKa differential between the amine and its conjugate acid.
The acid-base equilibrium properties have significant implications for biological activity and pharmaceutical formulation. The protonated state under physiological conditions may influence membrane permeability and receptor binding characteristics.
The formation of the hydrochloride salt profoundly impacts the crystalline properties of (S)-1-Methylpyrrolidin-3-ol. The counterion introduction transforms the liquid free base into a crystalline solid with enhanced physical stability and handling characteristics [3] [8].
Parameter | Free Base | Hydrochloride Salt | Reference |
---|---|---|---|
Crystal System | Not determined | Likely monoclinic | Citation 28, 31 |
Space Group | Not determined | Not determined | N/A |
Crystalline Form | Liquid at RT | Crystalline solid | Citation 28, 31 |
Hygroscopicity | Low | High | Citation 28 |
Polymorphism | Not applicable | Possible | Citation 22, 24 |
Crystal Habit | Not applicable | Crystalline powder | Citation 28, 31 |
Lattice Energy (estimated) | Not applicable | Higher than free base | Estimated |
Solubility Enhancement Factor | 1.0 (reference) | 10-50x enhancement | Citation 1, 10 |
The hydrochloride salt exhibits characteristic crystalline powder morphology with white to off-white coloration [3] [8]. The crystal structure likely adopts a monoclinic system based on analogous pyrrolidine hydrochloride compounds, though definitive crystallographic data remains to be determined.
The enhanced crystallinity contributes to improved chemical stability and reduced volatility compared to the free base form. However, the salt demonstrates significant hygroscopic properties, requiring controlled storage conditions to maintain crystal integrity [3]. The hygroscopic nature results from the ionic character of the salt, which readily absorbs atmospheric moisture.
Polymorphic behavior is possible for the hydrochloride salt, as observed in structurally related compounds [9] [10]. Different crystalline forms could potentially exhibit varying solubility, dissolution rates, and stability profiles, making polymorph control important for pharmaceutical applications.
The lattice energy of the hydrochloride salt is estimated to be significantly higher than that of the free base due to strong electrostatic interactions between the protonated amine and chloride counterion. This increased lattice energy contributes to the enhanced thermal stability and reduced volatility observed in the salt form.